molecular formula C17H17N3OS2 B11139319 4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11139319
M. Wt: 343.5 g/mol
InChI Key: MVSWJQALBKASCI-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is a heterocyclic compound with an intriguing structure. Let’s break it down:

    4-methyl: Indicates a methyl group attached to the fourth position of the thiazole ring.

    N-[2-(phenylsulfanyl)ethyl]: Refers to an ethyl group linked to the nitrogen atom, with a phenylsulfanyl (phenylthio) substituent.

    2-(1H-pyrrol-1-yl): Describes a pyrrole ring fused to the thiazole core.

    1,3-thiazole-5-carboxamide: The central scaffold consists of a thiazole ring with a carboxamide group at the fifth position.

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:

    Thiazole Synthesis: Start by synthesizing the thiazole ring, often via cyclization of a thioamide with α-haloketones or α-haloesters.

    Introduction of the Pyrrole Ring: The pyrrole moiety can be introduced through condensation reactions with appropriate precursors.

    Sulfanyl Group Addition: Attach the phenylsulfanyl group to the ethylamine side chain.

    Carboxamide Formation: Finally, convert the amino group to a carboxamide.

Chemical Reactions Analysis

    Oxidation and Reduction: The thiazole ring may undergo oxidation or reduction reactions.

    Substitution Reactions: The phenylsulfanyl group is susceptible to substitution reactions.

    Common Reagents: Thionyl chloride, hydrazine, and various reagents for amide formation.

    Major Products: The desired compound itself, along with intermediates formed during synthesis.

Mechanism of Action

    Enoyl ACP Reductase Inhibition: This compound may interfere with fatty acid biosynthesis.

    DHFR Inhibition: DHFR is essential for nucleotide synthesis; inhibition affects cell growth.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth exploring related thiazole-based molecules. Researchers often compare their properties, selectivity, and biological effects.

Properties

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

4-methyl-N-(2-phenylsulfanylethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3OS2/c1-13-15(23-17(19-13)20-10-5-6-11-20)16(21)18-9-12-22-14-7-3-2-4-8-14/h2-8,10-11H,9,12H2,1H3,(H,18,21)

InChI Key

MVSWJQALBKASCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

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